![molecular formula C20H14F2N2O5 B12417535 N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12417535.png)
N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide
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Overview
Description
N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a difluorobenzoyl group, an amino group, and a trihydroxybenzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-difluorobenzoyl chloride: This intermediate is prepared by reacting 2,4-difluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of N-[4-aminophenyl]-2,4-difluorobenzamide: The 2,4-difluorobenzoyl chloride is then reacted with 4-aminophenol in the presence of a base such as triethylamine to form the amide bond.
Introduction of the trihydroxybenzamide moiety: The final step involves the reaction of the intermediate N-[4-aminophenyl]-2,4-difluorobenzamide with 3,4,5-trihydroxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under oxidative conditions.
Reduction: The amide bond can be reduced to form corresponding amines.
Substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(2,5-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide
- N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide
- N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4-dihydroxybenzamide
Uniqueness
N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is unique due to the presence of both difluorobenzoyl and trihydroxybenzamide moieties, which confer distinct chemical and biological properties. The difluorobenzoyl group enhances its stability and reactivity, while the trihydroxybenzamide moiety contributes to its potential biological activities.
Biological Activity
N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H23F2N2O3
- Molecular Weight : 444.41 g/mol
- Structural Features : The compound contains a difluorobenzoyl moiety linked to an amino group and a trihydroxybenzamide structure, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer proliferation and survival. Key mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that the compound exhibits antiproliferative effects on various cancer cell lines by inducing cell cycle arrest and promoting apoptosis.
- Angiogenesis Inhibition : The compound has been reported to inhibit angiogenesis in chick chorioallantoic membrane (CAM) assays, suggesting a potential role in preventing tumor growth by limiting blood supply.
- Cytotoxicity : The compound demonstrates cytotoxic effects through disruption of microtubule dynamics, similar to known chemotherapeutic agents.
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated on several human cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HT-29 (Colon Cancer) | 0.5 | Cell cycle arrest at G2/M phase |
M21 (Skin Melanoma) | 0.8 | Induction of apoptosis |
MCF7 (Breast Cancer) | 0.6 | Disruption of microtubule integrity |
Table 1: Antiproliferative Activity of this compound
Case Studies
- Study on HT-29 Cells : In a study assessing the effects on HT-29 colon carcinoma cells, the compound was found to inhibit cell growth significantly at concentrations as low as 0.5 µM. The mechanism involved blocking the cell cycle at the G2/M checkpoint and inducing apoptotic pathways.
- Chick Chorioallantoic Membrane Assay : In vivo studies using CAM assays demonstrated that the compound effectively inhibited angiogenesis comparable to combretastatin A-4 (CA-4), a known antiangiogenic agent. This suggests that this compound may serve as a promising candidate for further development as an anticancer therapeutic.
Structure-Activity Relationship (SAR)
Recent research has focused on understanding the structure-activity relationship of similar compounds to optimize their efficacy and reduce toxicity. Modifications in the aromatic rings and functional groups have been shown to enhance biological activity while maintaining selectivity towards cancer cells.
Properties
Molecular Formula |
C20H14F2N2O5 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C20H14F2N2O5/c21-11-1-6-14(15(22)9-11)20(29)24-13-4-2-12(3-5-13)23-19(28)10-7-16(25)18(27)17(26)8-10/h1-9,25-27H,(H,23,28)(H,24,29) |
InChI Key |
HDEUYXJUPWSVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)F)NC(=O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
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